molecular formula C15H11ClN6S B12388073 Cdk2-IN-20

Cdk2-IN-20

Cat. No.: B12388073
M. Wt: 342.8 g/mol
InChI Key: JRBCTICJWYYXPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cdk2-IN-20 is a selective inhibitor of cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation. CDK2 plays a significant role in the transition from the G1 phase to the S phase of the cell cycle, making it a target for cancer therapy. Inhibitors like this compound are designed to block the activity of CDK2, thereby preventing uncontrolled cell proliferation, which is a hallmark of cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cdk2-IN-20 typically involves the creation of pyrazolo[3,4-d]pyrimidine derivatives. One common synthetic route includes the reaction of 2-cyanopyrazolo[1,5-a]pyrimidine with various aromatic aldehydes, arenediazonium salts, hydrazine hydrate, and guanidine hydrochloride . The reaction conditions often involve refluxing in ethanol or other suitable solvents, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry to ensure high yield and purity. The process would include stringent quality control measures to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

Cdk2-IN-20 undergoes several types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrazolo[3,4-d]pyrimidine compounds .

Scientific Research Applications

Cdk2-IN-20 has a wide range of scientific research applications, including:

Mechanism of Action

Cdk2-IN-20 exerts its effects by binding to the ATP-binding pocket of CDK2, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream targets, such as the retinoblastoma protein, which is necessary for the progression from the G1 phase to the S phase of the cell cycle. As a result, cells are unable to proliferate uncontrollably, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Properties

Molecular Formula

C15H11ClN6S

Molecular Weight

342.8 g/mol

IUPAC Name

12-amino-10-(4-chlorophenyl)-9-thia-1,3,5,7-tetrazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7-tetraene-11-carbonitrile

InChI

InChI=1S/C15H11ClN6S/c16-9-3-1-8(2-4-9)12-10(5-17)13(18)22-7-21-14-11(22)15(23-12)20-6-19-14/h1-4,6-7,10,12-13H,18H2

InChI Key

JRBCTICJWYYXPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2C(C(N3C=NC4=C3C(=NC=N4)S2)N)C#N)Cl

Origin of Product

United States

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